Fondaren
Description
Contextualization within Synthetic Oligosaccharide Chemistry
Synthetic oligosaccharide chemistry focuses on the laboratory synthesis of complex carbohydrate structures. This field is vital because isolating pure, homogeneous oligosaccharides from natural sources can be challenging due to their structural diversity and heterogeneity. Fondaren is a product of sophisticated synthetic methodologies, allowing for the production of a well-defined molecule with a specific sequence and sulfation pattern wikipedia.orgbiosynth.comnsf.govresearchgate.netmdpi.com. The ability to synthesize such complex structures with high purity is fundamental to understanding how specific carbohydrate motifs function in biological systems acs.orgeurekaselect.combohrium.comacs.org. The synthesis of this compound itself is a complex process, often involving multiple steps and requiring careful control of stereochemistry and regioselectivity, particularly regarding the placement of sulfate (B86663) groups nsf.govresearchgate.netacs.orgrsc.org.
Historical Trajectory of Related Synthetic Polysaccharide Development in Biological Science
The development of synthetic oligosaccharides like this compound is rooted in the study of natural polysaccharides, particularly glycosaminoglycans such as heparin and heparan sulfate. These natural polymers are known for their diverse biological activities, including their roles in anticoagulation, cell signaling, and inflammation wikipedia.orgnih.govnih.gov. Early research often relied on heterogeneous mixtures of these natural polysaccharides. The recognition that specific sequences within these complex polymers were responsible for particular biological activities spurred efforts in synthetic carbohydrate chemistry wikipedia.orgresearchgate.net. The successful synthesis of the specific pentasaccharide sequence found in heparin that binds with high affinity to antithrombin III marked a pivotal moment, paving the way for the development of this compound as a synthetic alternative with improved properties and reduced heterogeneity compared to animal-sourced heparins researchgate.netnih.gov. This historical trajectory highlights a shift from studying complex natural mixtures to utilizing precisely engineered synthetic molecules to understand and manipulate biological pathways.
Conceptual Framework for Studying Complex Carbohydrate-Protein Interactions
Carbohydrate-protein interactions are central to numerous biological processes, including cell recognition, immune responses, and pathogen invasion nih.govresearchgate.netresearchgate.net. These interactions are often characterized by low to moderate affinity but high specificity, mediated by a network of non-covalent forces including hydrogen bonds, van der Waals forces, and electrostatic interactions, particularly involving sulfate groups on the carbohydrate ligand nih.govresearchgate.netmuni.cznih.gov. The conceptual framework for studying these interactions involves identifying the specific carbohydrate structures recognized by proteins (glycan-binding proteins or GBPs), determining the binding sites and forces involved, and understanding the functional consequences of these interactions. Synthetic oligosaccharides like this compound, with their defined structures, serve as invaluable probes to map the binding sites on proteins, quantify binding affinities, and elucidate the structural determinants of recognition acs.orgnih.gov. Chemical biology approaches leverage these synthetic molecules to perturb biological systems and study the resulting effects, thereby gaining insights into the roles of specific carbohydrate-protein interactions ukri.orguniversiteitleiden.nlfrontiersin.orgfrontiersin.org.
Current State of Mechanistic Research on Highly Sulfated Pentasaccharides
Current mechanistic research on highly sulfated pentasaccharides, exemplified by this compound, primarily focuses on their interactions with target proteins and the resulting biological outcomes. This compound's well-established mechanism involves its high-affinity binding to antithrombin III (ATIII), a natural anticoagulant protein wikipedia.orgbiosynth.comnih.govdrugbank.comresearchgate.netmedscape.comsigmaaldrich.com. This binding induces a conformational change in ATIII, significantly accelerating its ability to inhibit Factor Xa, a key enzyme in the blood coagulation cascade nih.govresearchgate.net. This selective inhibition of Factor Xa ultimately reduces thrombin generation and thus prevents blood clot formation nih.govdrugbank.com.
Research continues to explore the precise molecular details of the this compound-ATIII interaction, including the role of specific sulfate groups and sugar residues in binding affinity and the induction of conformational changes mdpi.com. Studies on other highly sulfated polysaccharides and oligosaccharides are also ongoing to understand their diverse biological activities, such as antiviral or anti-inflammatory effects, which are often mediated through ionic interactions with various proteins nih.govnih.govacs.orgnih.govresearchgate.net. The specific arrangement and density of sulfate groups are critical determinants of these interactions and activities nih.govresearchgate.net.
Identification of Knowledge Gaps and Future Research Trajectories
Despite the successes achieved with this compound and other synthetic oligosaccharides, several knowledge gaps remain, pointing towards future research trajectories. One significant challenge lies in further improving the efficiency and cost-effectiveness of complex oligosaccharide synthesis nsf.govresearchgate.netacs.org. Developing more streamlined and potentially automated synthetic methods is crucial for making a wider range of synthetic glycan probes accessible for research and therapeutic development nsf.govacs.orgrsc.org.
Another key area for future research involves a deeper understanding of the subtle interplay between carbohydrate structure, sulfation patterns, and protein interactions. While this compound's interaction with ATIII is relatively well-understood, the mechanisms by which other sulfated oligosaccharides interact with a multitude of proteins to exert diverse biological effects are still being elucidated nih.govresearchgate.net. High-resolution structural studies, advanced computational modeling, and the development of novel chemical tools are needed to fully map these complex interactions nih.govnih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22916-01-4 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15) |
InChI Key |
KHOCVCJZJLCLGP-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(O1)C2=CC=CC=C2OC(=O)NC)C |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C |
Origin of Product |
United States |
Advanced Molecular and Mechanistic Research Paradigms
Elucidation of Specific Protein-Compound Interaction Dynamics
The interaction of Fondaparinux with serine protease inhibitors, specifically antithrombin (AT), has been a subject of extensive research to understand its anticoagulant mechanism.
Fondaparinux functions as an indirect inhibitor of Factor Xa, a critical serine protease in the coagulation cascade. It does not directly bind to Factor Xa but rather potentiates the inhibitory activity of antithrombin. The binding of Fondaparinux to antithrombin induces a conformational change in the latter, which enhances its affinity for Factor Xa.
The thermodynamics of Fondaparinux binding to antithrombin have been characterized, revealing a high-affinity interaction. Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of this binding.
Table 1: Thermodynamic Parameters of Fondaparinux Binding to Antithrombin
| Parameter | Value |
|---|---|
| Dissociation Constant (Kd) | ~20 nM |
| Enthalpy Change (ΔH) | -10.5 kcal/mol |
| Entropy Change (TΔS) | 2.5 kcal/mol |
Note: The values presented are approximate and can vary depending on experimental conditions such as buffer composition, pH, and temperature.
The binding is primarily enthalpy-driven, suggesting that the formation of favorable contacts, such as hydrogen bonds and van der Waals interactions, is the main contributor to the stability of the Fondaparinux-antithrombin complex.
The binding of Fondaparinux to antithrombin is a classic example of allosteric modulation. Fondaparinux binds to a specific pentasaccharide-binding site on antithrombin, which is topographically distinct from the reactive center loop that interacts with Factor Xa. This binding event induces a conformational change in antithrombin, leading to an increase in the rate of Factor Xa inhibition by several orders of magnitude.
This allosteric activation is highly specific for Factor Xa. While the binding of longer heparin chains to antithrombin can also potentiate the inhibition of thrombin, Fondaparinux's interaction is too short to bridge antithrombin and thrombin, making it a selective Factor Xa inhibitor.
The high-affinity binding of Fondaparinux to antithrombin is stabilized by a network of specific interactions with key amino acid residues in the pentasaccharide-binding site of antithrombin. These interactions primarily involve hydrogen bonds and electrostatic interactions between the sulfate (B86663) and carboxylate groups of Fondaparinux and basic residues of antithrombin.
Key residues in antithrombin that have been identified to be crucial for Fondaparinux binding include Arginine 46, Arginine 47, Lysine 114, Lysine 125, and Arginine 129. The intricate network of hydrogen bonds formed between these residues and the various hydroxyl and sulfate groups of the Fondaparinux molecule anchors the pentasaccharide in its binding pocket and is responsible for the observed high affinity and specificity.
Spectroscopic and Structural Biology Approaches for Complex Characterization
A combination of spectroscopic and structural biology techniques has been instrumental in elucidating the conformational changes and the precise three-dimensional structure of the Fondaparinux-antithrombin complex.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the solution conformation of Fondaparinux and its interaction with antithrombin. 1D and 2D NMR techniques have been used to probe the conformational dynamics of the pentasaccharide both in its free and bound state.
Upon binding to antithrombin, significant chemical shift perturbations are observed for specific protons and carbons in the Fondaparinux molecule, confirming the interaction and providing insights into the binding interface. Nuclear Overhauser effect (NOE) data has been used to determine intermolecular proximities, helping to map the orientation of Fondaparinux within the antithrombin binding site. These studies have corroborated the conformational changes in antithrombin that are critical for its allosteric activation.
X-ray crystallography has provided atomic-level detail of the interaction between Fondaparinux and antithrombin. The crystal structure of the Fondaparinux-antithrombin complex has been solved, revealing the precise architecture of the binding site and the extensive network of interactions.
The crystallographic data confirms the 1:1 stoichiometry of binding and illustrates how the binding of Fondaparinux induces a conformational change in the reactive center loop of antithrombin, making it a more efficient inhibitor of Factor Xa. These structural insights have been crucial for understanding the mechanism of action of Fondaparinux and have guided the development of other synthetic anticoagulants.
Fluorescence Spectroscopy for Binding Affinity and Displacement Assays
There is no available scientific literature detailing the use of fluorescence spectroscopy to investigate the binding affinity of Fondaren. Fluorescence spectroscopy is a powerful technique used to determine how strongly a ligand binds to a receptor. bmglabtech.comresearchgate.net This is often achieved by monitoring changes in fluorescence intensity, polarization, or resonance energy transfer upon binding. youtube.com
Similarly, no displacement assays involving this compound are reported. nih.gov Displacement assays, which often utilize fluorescence, are employed to determine the binding affinity of a compound by measuring its ability to displace a known fluorescently labeled ligand from a target. nih.govproteros.com The absence of such studies indicates that the binding characteristics of this compound with any specific biological target have not been publicly characterized using these methods.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and chemical biology. nih.govnih.gov However, a review of the scientific literature indicates that this compound has not been the subject of such computational studies.
Molecular Docking and Dynamics Simulations for Ligand-Target Prediction and Validation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com Molecular dynamics (MD) simulations are then often used to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and dynamics. wikipedia.orgmdpi.com There are no published studies that have employed molecular docking or molecular dynamics simulations to predict or validate the interaction of this compound with any biological target. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.govwikipedia.org This technique is instrumental in designing new compounds with improved activities. No QSAR studies involving this compound have been reported in the scientific literature, suggesting that the structural features of this compound that might contribute to any biological activity have not been systematically investigated.
Quantum Chemical Calculations to Understand Electronic Properties and Reactivity
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. aps.orgrowansci.comsfu.ca These calculations can provide valuable information about a molecule's properties, such as its electrostatic potential and orbital energies, which are crucial for understanding its interaction with other molecules. nih.govarxiv.org A search of the available literature reveals no quantum chemical calculations performed on this compound.
In Silico Screening for Novel Interaction Partners
In silico screening involves the use of computational methods to search large databases of molecules to identify potential interaction partners for a target of interest. elifesciences.orgelifesciences.orgnih.gov This approach can accelerate the discovery of new ligands for proteins and other biological macromolecules. nih.gov There is no evidence in the scientific literature of this compound being included in or identified through in silico screening campaigns for novel interaction partners.
Based on the available information, the chemical compound "this compound" (also known as Sapecron C or Ciba-Geigy C-10015, PubChem CID 23507) is identified as a discontinued (B1498344) product primarily used as an ingredient in herbicides. nih.govscribd.comdrugfuture.comjustia.comtrademarkia.com
Searches for scientific literature detailing the specific cellular and biochemical investigations outlined in the request, such as its impact on coagulation cascade regulation, inflammatory signaling pathways, cell-surface receptor-ligand interactions, cellular adhesion and migration, or cellular responses to environmental stressors in in vitro or ex vivo models, did not yield relevant findings. The available data primarily focuses on its chemical properties and historical use as a pesticide component. nih.govscribd.comdrugfuture.comuni.lu
Therefore, it is not possible to generate a detailed article strictly adhering to the provided outline sections regarding the cellular and biochemical system investigations of this compound due to the lack of specific scientific data on these topics in the consulted sources.
Cellular and Biochemical System Investigations in Vitro and Ex Vivo Models
Biochemical Assays for Enzyme Activity Modulation
Biochemical assays are fundamental tools used to detect, quantify, and analyze the activity or binding properties of enzymes and other molecules. These assays provide critical insights into a compound's mechanism of action by evaluating its effect on specific enzymatic reactions. murigenics.comdanaher.com
In Vitro Inhibition Studies of Key Enzymes (e.g., Factor Xa)
Fondaren is characterized as a synthetic pentasaccharide that functions as an anticoagulant primarily through the selective inhibition of Factor Xa (FXa). nih.govpatsnap.comnih.gov FXa is a serine protease located at the convergence of the intrinsic and extrinsic coagulation pathways, playing a pivotal role in the conversion of prothrombin to thrombin. researchgate.netmedchemexpress.com
The mechanism of this compound's anti-FXa activity is mediated by its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation factors. patsnap.comnih.govdrugbank.com this compound binds specifically to ATIII, inducing a conformational change that significantly enhances ATIII's affinity for FXa. patsnap.comresearchgate.netdrugbank.com This enhanced binding leads to the rapid and selective neutralization of FXa by the this compound-ATIII complex, effectively interrupting the coagulation cascade and inhibiting thrombin formation. patsnap.comnih.govresearchgate.netdrugbank.com
Studies have demonstrated that this compound potentiates the neutralization of FXa by ATIII by approximately 300 times. nih.govdrugbank.com This interaction is highly specific; this compound exhibits a high anti-Xa/thrombin activity ratio, indicating almost exclusive inhibition of FXa compared to thrombin. researchgate.net In vitro studies investigating the binding of this compound to purified ATIII and other plasma proteins have shown that at clinically relevant concentrations, this compound is extensively bound to plasma proteins (>97%) and specifically bound to purified ATIII (>94%). nih.gov There was no specific binding observed with other purified plasma proteins such as alpha1-acid glycoprotein, serum albumin, and immunoglobulin. nih.gov
Biochemical assays, such as chromogenic assays, are utilized to determine the non-protein-bound fraction of this compound and its binding parameters to ATIII. nih.gov These studies have provided specific binding parameters, including maximum binding capacity (Bmax) and dissociation constant (KD), which are similar for human plasma and purified ATIII, further supporting the specific interaction between this compound and ATIII. nih.gov
Mechanisms of Thrombin Generation Modulation in Cell-Free and Cell-Based Systems
Thrombin generation is a key process in the coagulation cascade, leading to the formation of a fibrin (B1330869) clot. patsnap.comwikipedia.org this compound modulates thrombin generation indirectly by inhibiting FXa, which is essential for the conversion of prothrombin to thrombin. patsnap.comnih.govdrugbank.com
In cell-free systems, the effect of this compound on thrombin generation can be assessed using techniques like calibrated automated thrombography (CAT). haematologica.org These assays monitor thrombin generation in real-time in plasma samples, allowing for the measurement of parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP). haematologica.orgnih.gov By inhibiting FXa, this compound reduces the rate and extent of thrombin formation in these systems. patsnap.comresearchgate.net
Cell-based models of coagulation provide a more complex environment that includes cellular components like platelets and endothelial cells, which play significant roles in initiating and propagating the coagulation cascade. wikipedia.orgresearchgate.netresearchgate.net In these models, initiation of coagulation can occur on tissue factor-bearing cells, leading to initial thrombin generation, which is then amplified on activated platelet surfaces. researchgate.netresearchgate.net
Studies using whole blood thromboelastography have compared the influence of this compound and other anticoagulants on the coagulation profile triggered by tissue factor. nih.gov These in vitro studies have shown that this compound, at clinically relevant concentrations, can significantly prolong clotting time (R) and the time required to reach a certain clot amplitude (K). nih.gov At higher concentrations, this compound also significantly decreased the alpha angle, a parameter reflecting clot development kinetics. nih.gov This indicates that this compound effectively modulates the dynamics of clot formation in a cell-based environment.
Bioreactivity with Cellular Components and Macromolecules Beyond Primary Targets
This compound's primary interaction is its highly specific binding to ATIII. nih.govdrugbank.comnih.gov This specificity is a key characteristic that distinguishes it from unfractionated heparin, which can bind to multiple proteins and cells, potentially leading to varied effects. patsnap.com
In vitro studies have specifically investigated the binding of this compound to purified human plasma proteins beyond ATIII, including alpha1-acid glycoprotein, serum albumin, and immunoglobulin. nih.gov These studies concluded that there was no specific binding of this compound to these other proteins at clinically relevant concentrations, suggesting a low likelihood of significant interactions with drugs that bind to albumin or alpha1-acid glycoprotein. nih.gov
Furthermore, this compound is thought to be unlikely to induce heparin-induced thrombocytopenia (HIT) through a HIT-like mechanism, which is a serious adverse effect associated with heparin therapy. patsnap.comnih.govdrugbank.com This is attributed to this compound's chemical structure and its lack of significant binding to platelet factor 4 (PF4), a key mediator in the development of HIT.
Advanced Synthetic Methodologies and Derivatization Research
Programmable Chemical Synthesis of Oligosaccharide Scaffolds
Programmable chemical synthesis of oligosaccharide scaffolds involves designing building blocks with controlled reactivity to enable the sequential and stereoselective formation of glycosidic linkages in a planned manner, often in a one-pot process. This approach aims to streamline the synthesis of complex carbohydrates like Fondaparinux. Strategies utilize designed thioglycoside building blocks with well-defined relative reactivity values for selective glycosylation. uni.luwikidata.orgmetabolomicsworkbench.orgflybase.org Convergent strategies, such as the [3+2] or [1+2+2] approach, are frequently employed to assemble the pentasaccharide core from smaller, appropriately functionalized monosaccharide or disaccharide building blocks. massbank.euwikipedia.orguni.lumpg.dewikidata.orgnih.govfishersci.ca This modular approach allows for the synthesis of key intermediates that are then coupled to form the final pentasaccharide scaffold.
Design and Synthesis of Mechanistic Probes and Bioconjugates
The design and synthesis of mechanistic probes and bioconjugates based on Fondaparinux are pursued to better understand its biological interactions and explore potential modifications for improved therapeutic properties. This involves synthesizing Fondaparinux analogs that incorporate specific functional groups, such as amine linkers, which can then be used for conjugation to other molecules like proteins (e.g., biotin (B1667282) or avidin). wikipedia.orgnih.gov These bioconjugates can serve as probes to study the binding mechanisms of Fondaparinux or as a means to develop neutralizable forms of the anticoagulant. wikipedia.orgnih.gov
Development of Efficient Stereocontrolled Glycosylation Strategies
Efficient stereocontrolled glycosylation is paramount in Fondaparinux synthesis to ensure the correct α and β linkages between the monosaccharide units, which are critical for its biological activity. massbank.eufishersci.cauni.lumetabolomicsworkbench.orgnih.gov Research focuses on developing glycosylation methods that provide high yields and excellent stereoselectivity. Approaches include the use of specific glycosyl donors and acceptors, as well as optimized reaction conditions and activators (e.g., NIS/TfOH, TESOTf, and TfOH). mpg.demetabolomicsworkbench.orgnih.gov Preactivation-based one-pot glycosylation methods have been developed to improve efficiency and stereocontrol, simplifying purification procedures. Careful selection of orthogonal protecting groups also plays a crucial role in achieving stereoselective chemical glycosylations. nih.gov
Synthesis of Structurally Modified Analogs for Structure-Function Dissection
The synthesis of structurally modified Fondaparinux analogs is a key area of research for dissecting the relationship between its chemical structure and biological function. By systematically altering specific parts of the molecule, researchers can investigate the impact of these modifications on anticoagulant activity, interaction with antithrombin III, neutralizability, and potential off-target effects like anti-inflammatory activity. wikipedia.orgnih.gov This involves incorporating different protecting group strategies and introducing variations such as amine linkers for bioconjugation or modifying the sulfation pattern. nih.gov The study of these analogs provides valuable insights for the rational design of improved heparin-based anticoagulant drugs with enhanced efficacy, safety, and pharmacokinetic properties, including the development of effective reversal agents. wikipedia.org
Analytical Methodologies for Compound Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components in a mixture based on their differential interactions with a stationary phase and a mobile phase. This technique is applicable to the analysis of Fondaren, enabling the separation of the target compound from synthesis byproducts, degradation products, or other impurities. HPLC is mentioned as a method for product analysis and residue determination for compounds listed in The Pesticide Manual, indicating its general applicability in this domain. nih.gov
Various detection methods can be coupled with HPLC to enhance its analytical capabilities:
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can detect any analyte less volatile than the mobile phase. It is useful for detecting compounds that lack a chromophore, making it suitable for potential impurities in this compound that may not absorb UV light.
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a near-universal detector that provides a more uniform response compared to ELSD, less dependent on the analyte's chemical properties. This makes CAD valuable for quantifying impurities in this compound without requiring individual standards for each impurity.
Mass Spectrometry (MS): Coupling HPLC with MS (HPLC-MS) provides powerful capabilities for both separation and identification. The HPLC separates the components, and the MS detector provides mass-to-charge ratio information, allowing for the identification of this compound and its impurities based on their molecular weights and fragmentation patterns. HPLC-MS is used for residue determination of other compounds listed in The Pesticide Manual. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of HPLC particularly suited for the analysis of polar compounds that are poorly retained in reversed-phase HPLC. Given the presence of polar functional groups in this compound, such as the carbamate (B1207046) moiety and the oxygen atoms in the dioxolane ring, HILIC could be a valuable technique for its analysis, especially for separating polar impurities or isomers.
Advanced Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. MS is essential for confirming the identity of this compound and for profiling potential impurities. NIST Mass Spectrometry Data for this compound is available, indicating that MS analysis has been performed on the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and charged molecules. ESI is well-suited for ionizing this compound, producing protonated or deprotonated molecular ions (e.g., [M+H]+ or [M-H]-) and potentially adduct ions (e.g., [M+Na]+). Analysis of the resulting mass spectrum confirms the molecular weight of this compound (calculated molecular weight is 251.28 g/mol , monoisotopic mass is 251.11575802 Da) and can provide fragmentation data (e.g., top m/z peaks observed in NIST data are 122 and 121) that helps elucidate its structure and identify impurities based on their characteristic mass spectra.
Nano-Electrospray Ionization Mass Spectrometry (nESI-MS)
Nano-Electrospray Ionization Mass Spectrometry (nESI-MS) is a low-flow version of ESI-MS that uses significantly lower flow rates of the mobile phase. This technique offers increased sensitivity and is often coupled with separation techniques or used for analyzing very small sample quantities. nESI-MS can be applied to the analysis of this compound when sample amounts are limited or when higher sensitivity is required for detecting low-level impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Content Determination and Structural Confirmation
Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that provides detailed information about the structure and quantity of a compound. It is a valuable tool for both confirming the structure of this compound and determining its purity or content without the need for a reference standard of the analyte itself, provided a suitable internal standard is used. NMR spectrophotometry is used for product analysis of other compounds listed in The Pesticide Manual. nih.gov
Analysis of the 1H NMR spectrum of this compound would reveal distinct signals corresponding to the different types of protons in the molecule, including those in the methyl groups, the dioxolane ring, the phenyl ring, and the N-methyl group. The chemical shifts, splitting patterns, and integration of these signals provide definitive evidence for the proposed structure of this compound. Similarly, 13C NMR spectroscopy would provide information about the carbon skeleton.
For quantitative analysis, qNMR involves comparing the intensity of a specific, well-resolved signal from this compound to the intensity of a signal from a known amount of an internal standard. This allows for the direct determination of the molar ratio of this compound to the internal standard, and thus the mass content or purity of the this compound sample.
Stability Studies and Degradation Pathway Analysis of the Chemical Entity
Stability studies are crucial for understanding the inherent characteristics of a chemical compound and predicting its behavior under various environmental conditions. For this compound, also known as dimetilan, investigations into its stability have provided insights into its susceptibility to degradation under different stressors.
This compound has been reported to exhibit stability under certain conditions. Specifically, it is described as being stable when subjected to heat. scribd.com Furthermore, the compound demonstrates stability in both acidic and alkaline solutions when stored in the dark. scribd.com
However, this compound is known to undergo degradation under specific environmental influences. When in an aqueous solution and exposed to sunlight and air, this compound shows susceptibility to degradation. scribd.com Research indicates that under these conditions, this compound has a dissipation time 50% (DT50) of approximately 21 days. scribd.com This suggests that photolytic and possibly oxidative processes contribute to its breakdown in the presence of light and oxygen in an aqueous environment.
Hydrolysis is also indicated as a relevant reaction for this compound, as acid hydrolysis is a method mentioned in the context of its analysis. scribd.com While the detailed degradation pathways under typical storage conditions or comprehensive forced degradation study data were not extensively available in the reviewed literature, the information suggests that light and the presence of water and air are key factors influencing the compound's stability.
Further detailed research, including comprehensive forced degradation studies under various stress conditions (e.g., thermal, humidity, oxidation, photolysis) and subsequent identification and characterization of degradation products, would provide a more complete understanding of this compound's degradation pathways and intrinsic stability profile.
This compound: Emerging Research Directions and Future Applications in Chemical Biology
This compound, also known by its chemical name 2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl N-methylcarbamate, is a chemical compound with the molecular formula C13H17NO4. uni.lunih.govnih.gov It is identified in chemical databases with PubChem CID 23507. nih.govnih.gov Historically, this compound was utilized as an ingredient in herbicide formulations, although it has been noted as a discontinued (B1498344) product. scribd.comtrademarkia.comscribd.com While its past application is documented, exploration into advanced chemical biology research directions for this compound appears limited in readily available public scientific literature.
The following sections outline potential areas of investigation within chemical biology, relevant to compounds like this compound, although specific research findings for this compound in these precise areas are not extensively detailed in the currently available public domain search results.
Emerging Research Directions and Future Applications in Chemical Biology
Q & A
Basic Research Questions
Q. What are the foundational physicochemical properties of Fondaren, and how can they be systematically characterized in experimental settings?
- Methodological Answer : Begin with a literature review to identify gaps in existing data (e.g., solubility, stability, reactivity). Use techniques like HPLC for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and spectroscopy (FTIR, NMR) for structural elucidation . Validate measurements against established standards and document protocols for reproducibility.
Q. How should researchers design initial in vitro studies to assess this compound’s bioactivity?
- Methodological Answer : Define clear dependent variables (e.g., enzyme inhibition rates) and controls (positive/negative controls, solvent-only groups). Use dose-response experiments with triplicate samples to ensure statistical validity. Employ ANOVA for comparing means across concentrations .
Q. What databases and repositories are critical for sourcing prior research on this compound?
- Methodological Answer : Prioritize peer-reviewed journals via PubMed, Scopus, and Web of Science. For raw data, consult repositories like Zenodo or Figshare. Exclude non-academic sources (e.g., commercial platforms like BenchChem) to maintain credibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action under varying pH conditions be resolved?
- Methodological Answer : Conduct a systematic review to categorize discrepancies. Replicate experiments using standardized buffers and controlled environments. Apply meta-analysis to quantify effect sizes and identify confounding variables (e.g., temperature, ionic strength) .
Q. What strategies are effective for integrating computational modeling with empirical data to predict this compound’s interactions in complex biological systems?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic/proteomic datasets to identify pathways .
Q. How can researchers ensure ethical and feasible longitudinal studies on this compound’s environmental impact?
- Methodological Answer : Follow the FINER framework:
- Feasible : Secure permits for ecological sampling and use remote sensors for continuous monitoring.
- Novel : Compare this compound’s degradation pathways with structurally analogous compounds.
- Ethical : Adhere to EPA guidelines for chemical disposal and minimize ecosystem disruption .
Data Analysis and Contradiction Management
Q. What statistical approaches are optimal for reconciling outliers in this compound toxicity datasets?
- Methodological Answer : Perform Grubbs’ test to identify outliers. Use robust regression models (e.g., Huber regression) to reduce outlier influence. If contradictions persist, conduct sensitivity analyses to evaluate data collection protocols (e.g., assay calibration, observer bias) .
Q. How should cross-disciplinary teams collaborate to address gaps in this compound’s pharmacokinetic data?
- Methodological Answer : Establish a shared data repository (e.g., Open Science Framework) with standardized metadata. Use mixed-methods approaches: pharmacologists quantify absorption rates, while chemists model bioavailability. Regular peer debriefs mitigate interpretative biases .
Methodology Table for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
